S-MGB-234 TFA S-MGB-234 TFA S-MGB-234 is a novel Minor Groove Binder that cures animal African trypanosomiasis in an in vivo mouse model. S-MGB-234 has significant potential as novel therapeutic agents for animal African trypanosomiasis.
Brand Name: Vulcanchem
CAS No.: 1970223-54-1
VCID: VC0543430
InChI: InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;;
SMILES: COC1=CC=C(/C=C/C2=CC=C(C(NC3=CN(C)C(C(NC4=CN(C)C(C(NCCC(N)=N)=O)=C4)=O)=C3)=O)C=N2)C=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F
Molecular Formula: C34H34F6N8O8
Molecular Weight: 796.6844

S-MGB-234 TFA

CAS No.: 1970223-54-1

Cat. No.: VC0543430

Molecular Formula: C34H34F6N8O8

Molecular Weight: 796.6844

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

S-MGB-234 TFA - 1970223-54-1

Specification

CAS No. 1970223-54-1
Molecular Formula C34H34F6N8O8
Molecular Weight 796.6844
IUPAC Name (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate)
Standard InChI InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;;
Standard InChI Key DXYFFMSFQRKJCY-ZDTICIBISA-N
SMILES COC1=CC=C(/C=C/C2=CC=C(C(NC3=CN(C)C(C(NC4=CN(C)C(C(NCCC(N)=N)=O)=C4)=O)=C3)=O)C=N2)C=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F
Appearance Solid powder

Introduction

Chemical Structure and Synthesis

S-MGB-234 TFA (compound 7 in prior studies) features a pyrrole-amidine dimer linked to a substituted benzene carboxylic acid moiety, with a trifluoroacetate counterion (TFA) to enhance solubility . Its molecular formula is C₃₄H₃₄F₆N₈O₈.

Key structural features:

  • Core: Two nitro-substituted pyrrole rings connected by a methylene bridge

  • Tail: A 4-pyridinylmethyl group with an amidine linkage

  • Solubility enhancer: Bis-trifluoroacetate salt

The synthesis involves hydrogenation of nitro pyrrole dimers to amines, followed by coupling with carboxylic acids using HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

In Vitro Activity Against Trypanosomes

S-MGB-234 TFA demonstrates potent activity against Trypanosoma congolense and T. vivax, the primary pathogens causing animal African trypanosomiasis (AAT).

ParameterT. congolense IL3000T. vivax STIB 719L6 CellsSelectivity Index (SI)
EC₅₀ (µM)0.09 ± 0.010.45 ± 0.2420.39 ± 3.3232.8 (T. congolense)
45.0 (T. vivax)

Mechanistic insights:

  • DNA binding: Targets AT-rich regions in kinetoplastid DNA, disrupting transcription and replication

  • Resistance profile: No cross-resistance with diamidines due to distinct uptake mechanisms

  • Toxicity: Low mammalian cell toxicity (L6 rat myoblasts) with SI >45 for both parasite species

In Vivo Efficacy in Mouse Models

S-MGB-234 TFA achieves complete cure in T. congolense-infected mice at optimized dosing regimens:

Dose RegimenTreatment RouteOutcomeSurvival
50 mg/kg × 2IntraperitonealComplete cure (no relapse)>29.25 days
50 mg/kg × 4IntraperitonealPartial cure (toxicity observed)Not reported
10 mg/kg × 2IntraperitonealNo cure11 days

Key findings:

  • Dose-dependent efficacy: Higher doses (50 mg/kg) required for full clearance

  • Safety window: Therapeutic index maintained at curative doses

  • Fluorescent analogs: Compounds like S-MGB-9 localize to nucleic acid-rich regions (nucleus/kinetoplast) in trypanosomes

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